2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE
Overview
Description
2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE is a complex organic compound characterized by the presence of nitrophenoxy and methoxyanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with 4-bromophenyl ketone under basic conditions to form the intermediate 4-(4-nitrophenoxy)phenyl ketone. This intermediate is then reacted with 4-methoxyaniline and ethyl oxalyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenoxy compounds, and various functionalized derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrophenoxy)phenyl ketone
- 4-Methoxyaniline derivatives
- Nitrophenyl ethers
Uniqueness
2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 4-(4-methoxyanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O8/c1-33-20-10-4-18(5-11-20)26-24(29)14-15-25(30)34-16-23(28)17-2-8-21(9-3-17)35-22-12-6-19(7-13-22)27(31)32/h2-13H,14-16H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALIABISMNIWOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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